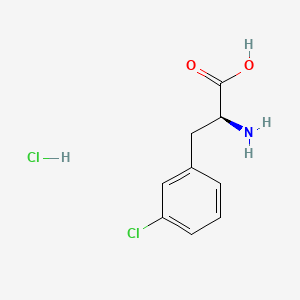

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKORXUFSMVSBB-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride chemical structure and characterization

An In-depth Technical Guide to (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Introduction

This compound is a non-proteinogenic amino acid, structurally classified as a derivative of L-phenylalanine.[1][2][3] The introduction of a chlorine atom at the meta-position of the phenyl ring imparts unique steric and electronic properties compared to its endogenous counterpart. This modification makes it a valuable building block for medicinal chemists and researchers in drug development. Its utility lies in its ability to serve as a molecular scaffold or a pharmacophore in the synthesis of novel peptides and small molecule therapeutics.[4] Understanding its chemical structure, properties, and the analytical methods required for its unambiguous characterization is paramount for its effective application in a research setting.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of the key technical aspects of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a robust and reproducible scientific approach.

Chemical Structure and Physicochemical Properties

The molecule's core is an alanine backbone connected to a 3-chlorobenzyl group. The "(S)" designation denotes the stereochemistry at the α-carbon (C2), which is crucial for its interaction with chiral biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it more amenable for handling and formulation.

The key structural features are:

-

Chiral Center: The α-carbon is an asymmetric center, leading to two enantiomeric forms. The (S)-enantiomer is typically the biologically relevant form in drug design, mimicking natural L-amino acids.

-

Aromatic Ring: The phenyl ring serves as a bulky, hydrophobic moiety.

-

Chlorine Substituent: The chlorine atom at the C3 position of the ring acts as a weak deactivating group, influencing the ring's electronic properties and potentially forming halogen bonds, which can be critical for molecular recognition and binding affinity.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁Cl₂NO₂ | Internal Calculation |

| Molecular Weight | 236.10 g/mol | Internal Calculation |

| CAS Number | 80126-51-8 (for free base) | [5] |

| Appearance | White to off-white powder or crystals | [6] |

| Melting Point | 215-216 °C (for free base) | [5] |

| IUPAC Name | (2S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride | [5] |

| InChI Key | JJDJLFDGCUYZMN-QMMMGPOBSA-N (for free base) | [5] |

Synthesis and Purification Overview

The synthesis of enantiomerically pure (S)-2-Amino-3-(3-chlorophenyl)propanoic acid typically involves asymmetric synthesis to control the stereochemistry at the α-carbon. A common strategy is the asymmetric amination of a prochiral precursor derived from 3-chlorobenzaldehyde.

Rationale for Synthetic Strategy: The goal is to achieve high enantiomeric excess (e.e.), as the biological activity of chiral molecules often resides in a single enantiomer. Methods like enzymatic resolution or the use of chiral auxiliaries are employed to ensure the desired (S)-configuration. The final step usually involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid, which facilitates purification by crystallization and improves the compound's handling characteristics.

Caption: High-level synthetic workflow for the target compound.

Comprehensive Characterization and Quality Control

A multi-technique, or orthogonal, approach is essential for the definitive characterization of this compound. This ensures not only the correct chemical structure but also high purity, which is critical for its use in sensitive applications like drug discovery.

Caption: Orthogonal analytical workflow for quality control.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the gold standard for structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. Together, they provide an unambiguous fingerprint of the molecule.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often preferred for amino acid hydrochlorides due to high solubility.

-

Solvent Choice Rationale: D₂O is used to avoid a large interfering solvent proton signal and to exchange with the labile amine (NH₃⁺) and carboxylic acid (COOH) protons, causing their signals to disappear. This simplifies the spectrum and helps in peak assignment.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

-

Data Analysis:

-

¹H NMR: Expect signals for the aromatic protons (around 7.2-7.5 ppm), the α-proton (a triplet or dd around 4.0-4.5 ppm), and the β-protons (a doublet of doublets or multiplet around 3.1-3.4 ppm). The integration of these peaks should correspond to a 4:1:2 ratio.[7]

-

¹³C NMR: Expect distinct signals for the carboxylic carbon (~170-175 ppm), the aromatic carbons (125-140 ppm), the α-carbon (~55-60 ppm), and the β-carbon (~35-40 ppm).

-

Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, serving as a powerful confirmation of its elemental composition and molecular weight.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid.

-

Ionization Rationale: Electrospray ionization (ESI) in positive ion mode is the method of choice. The amine group is readily protonated, making the molecule easy to ionize and detect as [M+H]⁺, where M is the free base.

-

Data Acquisition: Infuse the sample directly or via an LC system into an ESI-MS instrument (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).

-

Data Analysis: The primary ion observed should correspond to the protonated free base (C₉H₁₀ClNO₂). The expected monoisotopic mass for [M+H]⁺ is approximately 200.0473 Da. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should also be visible at M and M+2, providing further structural confirmation.[8]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is essential for separating the main compound from any impurities (process-related or degradation products) and for separating the two enantiomers. Two distinct HPLC methods are required for a complete purity profile.[9][10]

Protocol 1: Reverse-Phase HPLC for Chemical Purity

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% of the same acid (Mobile Phase B). The acid improves peak shape for the amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the phenyl ring absorbs, typically around 210-225 nm.[11]

-

Analysis: Inject a known concentration of the sample. The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Chiral HPLC for Enantiomeric Purity

-

Column: A chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., Chiralpak series) are commonly used for separating amino acid derivatives.

-

Mobile Phase: Typically a normal-phase solvent system like a mixture of hexane/isopropanol or a polar organic mode with acetonitrile/methanol, often with acidic or basic additives to improve separation. Method development is required to find the optimal conditions.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at 210-225 nm.

-

Analysis: Inject the sample. The two enantiomers, (S) and (R), will have different retention times. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Applications in Research and Drug Development

As a constrained phenylalanine analog, this compound is a versatile tool for:

-

Peptide Modification: Incorporating this amino acid into a peptide sequence can induce specific secondary structures (e.g., turns or helices) and increase resistance to enzymatic degradation by proteases.

-

Pharmacophore Development: The 3-chlorophenyl group can be used to probe hydrophobic binding pockets in target proteins, where the chlorine atom can form specific halogen bonds or other electrostatic interactions to enhance binding affinity and selectivity.[4]

-

Prodrug Design: The amino acid moiety can be used to improve the pharmacokinetic properties of a parent drug, for example, by enhancing solubility or targeting amino acid transporters for improved absorption.[][13]

Handling, Storage, and Safety

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Hazard statements indicate potential for skin, eye, and respiratory irritation.[5][14]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at refrigerator temperatures is recommended.[6][15] The hydrochloride salt is generally stable under these conditions.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a well-defined chemical entity with significant potential in modern chemical biology and drug discovery. Its value, however, is contingent upon a thorough and accurate characterization of its structure, purity, and stereochemistry. The integrated analytical workflow described in this guide, employing NMR, MS, and both reverse-phase and chiral HPLC, provides a self-validating system to ensure the quality and integrity of this important research compound. Adherence to these robust analytical principles empowers researchers to confidently build upon this molecular foundation in their pursuit of novel scientific discoveries.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. (2S)-2-amino-3-(3-chlorophenyl)propanoic acid | 80126-51-8 [sigmaaldrich.com]

- 6. (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride | 64231-54-5 [sigmaaldrich.com]

- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 10. public.pensoft.net [public.pensoft.net]

- 11. researchgate.net [researchgate.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. americanelements.com [americanelements.com]

- 15. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Abstract

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a synthetic amino acid derivative, a chlorinated analogue of phenylalanine. While direct research on the specific mechanism of action of the meta-chloro isomer is not extensively documented in publicly available literature, its structural similarity to the well-characterized para-chlorophenylalanine (PCPA) provides a strong basis for a hypothesized mechanism. This guide delineates the proposed primary mechanism of action for this compound as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. We will explore the established effects of chlorophenylalanine isomers on the serotonergic system, provide detailed experimental protocols to validate this hypothesis, and discuss the potential applications of this compound in neuroscience research and drug development.

Introduction: The Serotonergic System and the Role of Tryptophan Hydroxylase

The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, is a crucial modulator of a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition. The biosynthesis of serotonin begins with the essential amino acid L-tryptophan. The initial and rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).

There are two known isoforms of TPH:

-

TPH1: Primarily found in peripheral tissues, such as the gut and pineal gland, where it is responsible for the majority of the body's serotonin production.

-

TPH2: Predominantly expressed in the raphe nuclei of the brainstem, responsible for the synthesis of serotonin in the central nervous system (CNS).

Given its critical role, TPH is a significant target for pharmacological intervention in various neurological and psychiatric disorders.

Hypothesized Mechanism of Action: Inhibition of Tryptophan Hydroxylase

Based on extensive research on its structural isomer, para-chlorophenylalanine (PCPA), the primary hypothesized mechanism of action for this compound is the irreversible inhibition of tryptophan hydroxylase .

PCPA, also known as fenclonine, is a well-established and potent irreversible inhibitor of TPH[1][2]. This inhibition leads to a profound and long-lasting depletion of serotonin in both the central and peripheral nervous systems[1][3][4]. The structural difference between the subject of this guide and PCPA is the position of the chlorine atom on the phenyl ring (meta vs. para). While this positional difference can influence the specific binding affinity and inhibitory potency, the fundamental mechanism of action is likely conserved due to the overall structural similarity.

The Chemistry of Inhibition

The proposed mechanism of TPH inhibition by chlorophenylalanine analogues involves the compound acting as a substrate analogue. The enzyme's active site recognizes the phenylalanine-like structure, allowing the inhibitor to bind. It is believed that during the catalytic process, a reactive intermediate is formed that covalently binds to a residue within the active site of TPH, leading to its irreversible inactivation. Recovery of serotonin synthesis after administration of such an inhibitor is not due to the dissociation of the inhibitor, but rather requires the de novo synthesis of new TPH enzyme molecules[1].

Cellular and Physiological Consequences of TPH Inhibition

The inhibition of TPH and subsequent depletion of serotonin can have widespread effects on the organism. These effects are dose-dependent and can be observed across various physiological systems.

-

Neurochemical Effects: The most direct consequence is a significant reduction in the levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain and peripheral tissues[5]. Some studies on PCPA have noted that at high doses, there might be minor effects on other catecholamines like norepinephrine and dopamine, though its selectivity for the serotonergic system is its defining characteristic[1].

-

Behavioral Effects: Depletion of central serotonin is associated with a range of behavioral changes, including alterations in sleep patterns, feeding behavior, and exploratory activity[5][6].

-

Therapeutic and Research Applications: The ability to selectively deplete serotonin has made TPH inhibitors invaluable tools in neuroscience research to elucidate the role of the serotonergic system in various behaviors and disease models[2]. Clinically, TPH inhibitors have been explored for conditions such as carcinoid syndrome, where peripheral serotonin overproduction is a key feature[2][7].

Experimental Validation of the Hypothesized Mechanism

To confirm that this compound acts as a TPH inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on TPH1 and TPH2 activity and to characterize the nature of this inhibition.

Protocol:

-

Enzyme Source: Recombinant human TPH1 and TPH2 enzymes.

-

Substrate: L-tryptophan.

-

Cofactors: Catalytic amount of ferrous iron (Fe²⁺) and a regenerating system for the pterin cofactor (e.g., dithiothreitol and dihydropteridine reductase).

-

Inhibitor Concentrations: A range of concentrations of this compound and a known TPH inhibitor (e.g., PCPA) as a positive control.

-

Assay Procedure:

-

Pre-incubate the enzyme with the inhibitor for varying durations to assess time-dependent inhibition.

-

Initiate the reaction by adding the substrate and cofactors.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction (e.g., by adding perchloric acid).

-

Quantify the product, 5-hydroxytryptophan (5-HTP), using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.

-

-

Data Analysis:

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Conduct dialysis or gel filtration experiments after pre-incubation with the inhibitor to determine if the inhibition is reversible or irreversible.

-

Table 1: Hypothetical In Vitro TPH Inhibition Data

| Compound | TPH1 IC₅₀ (µM) | TPH2 IC₅₀ (µM) | Nature of Inhibition |

| This compound | To be determined | To be determined | To be determined |

| para-chlorophenylalanine (PCPA) (Control) | ~50[7] | Similar to TPH1 | Irreversible |

In Vivo Serotonin Depletion Study in a Rodent Model

Objective: To assess the effect of systemic administration of this compound on brain and peripheral serotonin levels.

Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: Administer various doses of this compound (e.g., 50, 100, 200 mg/kg, intraperitoneally) or vehicle control for a specified number of days. A group treated with PCPA will serve as a positive control.

-

Tissue Collection: At different time points after the final dose, euthanize the animals and collect brain regions (e.g., striatum, hippocampus, cortex) and peripheral tissues (e.g., duodenum).

-

Neurochemical Analysis:

-

Homogenize the tissues in an appropriate buffer.

-

Analyze the levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) using HPLC with electrochemical detection.

-

Normalize the neurotransmitter levels to the total protein content of the tissue homogenate.

-

-

Data Analysis: Compare the 5-HT and 5-HIAA levels in the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Table 2: Expected Outcome of In Vivo Serotonin Depletion Study

| Treatment Group | Brain 5-HT Levels (% of Control) | Brain 5-HIAA Levels (% of Control) |

| Vehicle Control | 100% | 100% |

| (S)-2-Amino-3-(3-chlorophenyl)propanoic acid (low dose) | Dose-dependent decrease | Dose-dependent decrease |

| (S)-2-Amino-3-(3-chlorophenyl)propanoic acid (high dose) | Significant decrease | Significant decrease |

| para-chlorophenylalanine (PCPA) (Control) | <10%[5] | <10%[5] |

Visualization of the Proposed Mechanism and Experimental Workflow

Serotonin Biosynthesis and TPH Inhibition Pathway

Caption: Proposed inhibition of serotonin synthesis by (S)-2-Amino-3-(3-chlorophenyl)propanoic acid.

Experimental Workflow for Mechanism Validation

Caption: Workflow for validating the hypothesized mechanism of action.

Broader Implications and Future Directions

While primarily used as a research tool and a building block in peptide synthesis, understanding the precise mechanism of action of this compound is crucial for its potential applications[8]. If confirmed as a potent TPH inhibitor, it could be a valuable pharmacological agent for:

-

Peripheral Serotonin-Related Disorders: Investigating and potentially treating conditions characterized by excessive peripheral serotonin, such as carcinoid syndrome and irritable bowel syndrome.

-

Neuroscience Research: Serving as a more specific tool to dissect the distinct roles of TPH1 and TPH2, should differential inhibitory activity be observed.

-

Drug Development: Acting as a scaffold for the design of novel TPH inhibitors with improved pharmacokinetic and pharmacodynamic properties[7].

Future research should focus on conducting the proposed validation experiments. Furthermore, studies on its blood-brain barrier permeability will be essential to determine its potential for CNS-targeted applications. Comparative studies with its ortho and para isomers would also provide valuable structure-activity relationship (SAR) data for the rational design of next-generation TPH inhibitors.

Conclusion

While direct experimental evidence is currently lacking, the structural analogy to para-chlorophenylalanine strongly suggests that this compound functions as an irreversible inhibitor of tryptophan hydroxylase. This proposed mechanism provides a solid foundation for its utility as a research tool and a starting point for further pharmacological development. The experimental protocols outlined in this guide offer a clear path to rigorously test this hypothesis and fully elucidate the biochemical and physiological effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Fenclonine - Wikipedia [en.wikipedia.org]

- 3. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Open Access) Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. (1967) | Eric Jequier | 437 Citations [scispace.com]

- 5. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Para-chlorophenylalanine prevents feeding induced by the serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride CAS number lookup

An In-Depth Technical Guide to (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Introduction: A Strategic Building Block in Modern Drug Discovery

This compound is a non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and biotechnology sectors. As a derivative of the essential amino acid L-phenylalanine, it provides a synthetically versatile scaffold for medicinal chemists. The introduction of a chlorine atom onto the phenyl ring at the meta-position is not a trivial modification; it fundamentally alters the electronic and steric properties of the side chain. This substitution can enhance binding affinities to biological targets, improve metabolic stability, and modulate the pharmacokinetic profile of parent compounds.

This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application and analytical validation. The content herein is curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this valuable synthetic intermediate. The CAS Number for the parent free amino acid, (2S)-2-amino-3-(3-chlorophenyl)propanoic acid, is 80126-51-8 .[1] The hydrochloride salt is typically supplied under this same identifier.

Physicochemical and Structural Characteristics

The precise physicochemical properties of this compound are critical for its handling, formulation, and reaction setup. The data presented below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 80126-51-8 (for parent compound) | [1] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | Calculated |

| Molecular Weight | 236.09 g/mol | Calculated |

| Appearance | White to off-white powder | [1] |

| Melting Point | 215-216 °C (for parent compound) | [1] |

| IUPAC Name | (2S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride | [1] |

| InChI Key | JJDJLFDGCUYZMN-QMMMGPOBSA-N (for parent compound) | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)CC(C(=O)O)N)Cl.Cl | PubChem |

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry, driven by the stereospecific requirements of biological systems. The paramount challenge in synthesizing (S)-2-Amino-3-(3-chlorophenyl)propanoic acid is the precise control of the stereocenter at the α-carbon. Asymmetric synthesis methodologies are therefore not merely optional, but essential.

Core Synthetic Strategy: Asymmetric Alkylation

A robust and widely adopted strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent. The Schöllkopf bis-lactim ether method is a classic and effective example of this approach.[2][3]

Causality of Experimental Choices:

-

Chiral Auxiliary: The use of a chiral auxiliary, such as the valine-derived bis-lactim ether, establishes a chiral environment. This auxiliary directs the incoming electrophile to a specific face of the enolate, thereby inducing asymmetry in the newly formed C-C bond.

-

Strong Base: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to quantitatively deprotonate the α-carbon, forming the nucleophilic enolate. This ensures the reaction proceeds efficiently without side reactions.

-

Electrophile: 3-Chlorobenzyl bromide serves as the electrophile, providing the required 3-chlorophenylmethyl side chain.

-

Acidic Hydrolysis: The final step involves acidic hydrolysis to cleave the chiral auxiliary and liberate the desired amino acid as its hydrochloride salt. This step must be performed under conditions that do not cause racemization of the newly formed stereocenter.

Experimental Protocol: Generalized Asymmetric Synthesis

This protocol is a generalized representation based on established methodologies for asymmetric amino acid synthesis.[2][3]

-

Step 1: Deprotonation. The chiral bis-lactim ether of glycine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon) and cooled to -78 °C.

-

Step 2: Enolate Formation. A stoichiometric equivalent of n-BuLi is added dropwise to the solution, allowing the formation of the chiral enolate. The reaction is stirred at -78 °C for 30-60 minutes.

-

Step 3: Alkylation. A solution of 3-chlorobenzyl bromide in anhydrous THF is added slowly to the enolate solution. The reaction is maintained at -78 °C and allowed to proceed for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Step 4: Quenching. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Step 5: Extraction and Purification. The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure. The resulting diastereomeric product is purified by column chromatography.

-

Step 6: Hydrolysis. The purified intermediate is treated with aqueous hydrochloric acid (e.g., 2-6 M HCl) and heated to reflux for several hours to hydrolyze the bis-lactim ether.

-

Step 7: Isolation. Upon cooling, the product, this compound, often crystallizes from the aqueous solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Generalized workflow for the asymmetric synthesis of the target amino acid.

Applications in Drug Development and Peptide Science

The primary value of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid lies in its role as a non-canonical amino acid (ncAA) for incorporation into peptides and other small molecule therapeutics.[4][]

Expert Insights:

-

Modulation of Pharmacological Properties: The chlorine atom is a weak deactivating group and is lipophilic. Its incorporation can enhance hydrophobic interactions within a receptor's binding pocket, potentially increasing potency. Furthermore, the C-Cl bond is robust and can block sites of metabolic attack (e.g., aromatic hydroxylation), thereby increasing the in vivo half-life of a peptide therapeutic.[6]

-

Conformational Constraint: The steric bulk of the chlorophenyl group can introduce conformational constraints into a peptide backbone. This can lock the peptide into a more bioactive conformation, improving receptor selectivity and reducing off-target effects.

-

Peptide Library Synthesis: This building block is frequently used in the solid-phase peptide synthesis (SPPS) of compound libraries. By systematically replacing native amino acids like Phenylalanine or Tyrosine with this analog, researchers can rapidly generate a diverse set of molecules for high-throughput screening to identify novel leads.

References

- 1. (2S)-2-amino-3-(3-chlorophenyl)propanoic acid | 80126-51-8 [sigmaaldrich.com]

- 2. Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride solubility profile

An In-Depth Technical Guide Solubility Profile of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Executive Summary

This compound, a derivative of L-phenylalanine, is a compound of interest in biochemical research and as a building block in medicinal chemistry.[1][2] A thorough understanding of its solubility profile is fundamental for its application, particularly in drug development, where solubility directly influences bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the theoretical and practical aspects of this compound's solubility. We will explore its physicochemical properties, the critical influence of pH and solvent composition, and the impact of temperature. Furthermore, this document details robust, field-proven experimental protocols for accurately determining both thermodynamic and kinetic solubility, providing researchers with the necessary tools to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone physicochemical property in pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, poor aqueous solubility can lead to low and erratic absorption, hindering its clinical potential. This compound is a chiral amino acid derivative, supplied as a hydrochloride salt.[3] This salt form is intentionally chosen to enhance aqueous solubility compared to its free acid or zwitterionic form. Understanding its behavior in various aqueous and organic media is paramount for designing effective formulation strategies, from simple solutions for in-vitro assays to complex delivery systems for in-vivo applications.

This guide synthesizes theoretical principles with actionable experimental protocols to provide a complete solubility profile. We will delve into the causal mechanisms behind its solubility behavior, grounded in its molecular structure and the principles of physical chemistry.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before exploring its solubility. These characteristics govern its interactions with different solvent environments.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride | [4] |

| Synonyms | L-3-Chlorophenylalanine HCl, H-Phe(3-Cl)-OH·HCl | [2][3] |

| CAS Number | 80126-51-8 (for free acid) | [2][5] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | Calculated |

| Molecular Weight | 236.09 g/mol | Calculated |

| Appearance | White to off-white powder | [5][6] |

| Melting Point | 215-216 °C (for free acid) | [5][6] |

| pKa (Predicted) | ~2.17 (Carboxylic Acid), ~9.1 (Amine) | [6] |

Theoretical Solubility Profile & Influencing Factors

The solubility of this compound is not a single value but a complex function of its environment. Its structure, featuring a carboxylic acid, an amino group, and a chlorinated phenyl ring, dictates its behavior.

The Overriding Impact of pH on Aqueous Solubility

The presence of two ionizable groups—the α-carboxylic acid and the α-amino group—makes pH the most critical factor governing aqueous solubility. As a hydrochloride salt, the amino group is protonated, rendering the molecule a cation in solution and promoting solubility in water. The solubility of amino acids is typically lowest at their isoelectric point (pI), where the net charge is zero, and increases significantly as the pH moves into acidic or basic ranges where the molecule becomes charged.[7][8]

The relationship between pH, pKa, and the concentration of ionized and unionized species is described by the Henderson-Hasselbalch equation. For this compound, at low pH (pH < 2), both the amino and carboxyl groups will be protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid deprotonates, forming the zwitterion, which has lower solubility. At high pH (pH > 10), the amino group deprotonates, resulting in a net negative charge and another increase in solubility.[9] This U-shaped pH-solubility profile is characteristic of most amino acids.[7][10]

Caption: pH-dependent ionic states of the compound.

Solubility in Common Laboratory Solvents

While aqueous solubility is key for biological relevance, solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening assays.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydrochloride salt form is expected to have the highest solubility in water. In alcohols like methanol and ethanol, solubility is generally lower. These alcohols can act as anti-solvents when added to aqueous solutions of amino acids, a principle often used in crystallization processes.[11][12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of compounds and is commonly used for preparing high-concentration stock solutions. Qualitative data for the related free acid suggests good solubility in DMSO.[6] For a similar compound, 2-Amino-3-(2-chlorophenyl)propanoic acid, a solubility of 40 mg/mL in DMSO has been reported.[13]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the high polarity of the amino acid salt, solubility in nonpolar solvents is expected to be negligible.

The Influence of Temperature

The dissolution of most solids, including many amino acids, is an endothermic process, meaning it requires an input of energy to break the crystal lattice bonds.[14] Consequently, the solubility of this compound is expected to increase with rising temperature.[15] This relationship is described by the van't Hoff equation. Experimental studies on L-phenylalanine have confirmed that its solubility in water and water/ethanol mixtures increases with temperature.[12][16] This property is critical for developing crystallization protocols but also means that temperature control is essential for obtaining reproducible solubility data.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The choice of experimental method depends on the stage of research, with high-throughput methods used in early discovery and more rigorous equilibrium methods used in later-stage development.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is vital to distinguish between kinetic and thermodynamic solubility, as the values can differ significantly and have different implications.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when a DMSO stock is added to an aqueous buffer. It reflects the rate of dissolution versus the rate of precipitation and is often higher than thermodynamic solubility. It is useful for high-throughput screening to flag potential issues early.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing the solid compound to equilibrate with the solvent over a prolonged period (typically 24-48 hours). This is the gold-standard measurement required for regulatory submissions and detailed formulation work.

Caption: Workflow comparison of kinetic and thermodynamic solubility assays.

Protocol: Equilibrium Shake-Flask Method (Thermodynamic)

This protocol describes the definitive method for determining thermodynamic solubility. The extended equilibration time is the causal factor that ensures a true equilibrium is reached.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, deionized water)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or 0.22 µm syringe filters (PVDF)

-

Calibrated analytical balance

-

HPLC-UV system with a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle. Carefully separate the supernatant by either centrifuging at high speed (e.g., 14,000 rpm for 15 mins) or filtering through a 0.22 µm syringe filter. Causality Note: This step is critical to prevent solid particulates from artificially inflating the measured concentration.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.

-

Create a calibration curve by making serial dilutions of the stock solution.

-

Dilute the saturated supernatant from step 4 into the mobile phase range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL or mM).

Data Interpretation and Presentation

The following table presents an illustrative solubility profile based on the theoretical principles discussed and data from analogous compounds. Researchers must generate their own experimental data for definitive values.

| Solvent System | Temperature (°C) | pH | Expected Solubility (mg/mL) | Expected Solubility (mM) |

| Deionized Water | 25 | ~3.0-4.0 | > 20 | > 84.7 |

| Phosphate Buffer | 25 | 2.0 | > 50 | > 211.8 |

| Phosphate Buffer | 25 | 7.4 | 1 - 5 | 4.2 - 21.2 |

| Phosphate Buffer | 37 | 7.4 | 2 - 8 | 8.5 - 33.9 |

| Ethanol | 25 | N/A | < 1 | < 4.2 |

| DMSO | 25 | N/A | > 40 | > 169.4 |

Conclusion and Formulation Implications

The solubility profile of this compound is dominated by its zwitterionic character and the presence of the hydrochloride salt.

-

High Aqueous Solubility at Low pH: The compound is expected to be highly soluble in acidic conditions, making it suitable for oral formulations designed to dissolve in the stomach or for acidic parenteral formulations.

-

Potential for Precipitation: A significant drop in solubility is anticipated as the pH approaches neutral (pH 6-8). This is a critical consideration for intravenous administration, where the injection of an acidic solution into the bloodstream (pH ~7.4) could cause precipitation at the injection site. Buffering or the use of co-solvents may be required.

-

Temperature Dependence: The positive correlation between temperature and solubility can be leveraged during formulation manufacturing but also necessitates controlled storage conditions.

-

Stock Solution Preparation: DMSO is the recommended solvent for preparing high-concentration stock solutions for in-vitro screening purposes.

This technical guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By applying these principles and protocols, researchers can generate the high-quality data needed to advance their scientific and drug development objectives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 4. 3-Chloro-L-phenylalanine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. (2S)-2-amino-3-(3-chlorophenyl)propanoic acid | 80126-51-8 [sigmaaldrich.com]

- 6. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. sepax-tech.com.cn [sepax-tech.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Abstract

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a halogenated derivative of the essential amino acid phenylalanine, serves as a crucial building block in medicinal chemistry and drug development. Its structural integrity and purity are paramount for its application in synthesizing novel therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this compound. By delving into the theoretical underpinnings and practical considerations of each method, this guide offers researchers, scientists, and drug development professionals a robust framework for the spectroscopic identification and verification of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

Introduction: The Significance of Spectroscopic Characterization

In the realm of pharmaceutical sciences, the precise structural elucidation of a molecule is the bedrock upon which all subsequent research and development are built. This compound, by virtue of its chlorine-substituted phenyl ring, introduces unique electronic and steric properties that are leveraged in the design of targeted therapeutics. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a detailed "fingerprint" that confirms identity, purity, and structural nuances.

This guide moves beyond a mere presentation of data, aiming to provide a causal understanding of the spectroscopic signatures. We will explore why specific peaks appear where they do and how the hydrochloride salt form influences the spectral output compared to its zwitterionic counterpart. This approach is designed to empower the reader to not only interpret spectra but also to anticipate and troubleshoot experimental outcomes.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates its interaction with electromagnetic radiation and its behavior in a mass spectrometer. The key structural features include a chiral alpha-carbon, a protonated amine group (ammonium), a carboxylic acid, and a 3-chlorophenyl substituent on the side chain. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. Due to the limited availability of specific experimental data in public databases, the following table outlines the expected chemical shifts based on the analysis of its structural analogs and general principles of NMR spectroscopy.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic-H (4 protons) | 7.2 - 7.5 | Multiplet | - | Protons on the chlorinated benzene ring are deshielded. The meta-substitution pattern will lead to a complex multiplet. |

| α-H | ~4.3 | Triplet or Doublet of Doublets | ~6-8 | The α-proton is adjacent to the electron-withdrawing ammonium and carboxylic acid groups, shifting it downfield. It couples with the two β-protons. |

| β-CH₂ | ~3.2 - 3.4 | Multiplet | ~6-8, ~14 (geminal) | The two β-protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, coupling with the α-proton and each other. |

| NH₃⁺ | 8.0 - 9.0 | Broad Singlet | - | Protons on the ammonium group are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent and concentration. |

| COOH | 10.0 - 12.0 | Broad Singlet | - | The carboxylic acid proton is highly deshielded and acidic, appearing as a broad singlet far downfield. It is also subject to exchange. |

Causality in Experimental Choices:

-

Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common solvents for amino acid hydrochlorides. In D₂O, the NH₃⁺ and COOH protons will exchange with deuterium, causing their signals to disappear from the spectrum.[1][2] This can be a useful technique for identifying these peaks. DMSO-d₆ is often preferred as it can solubilize the compound without proton exchange, allowing for the observation of all protons.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR. For aqueous solutions, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic acid) | ~170 - 175 | The carbonyl carbon is highly deshielded due to the electronegativity of the attached oxygen atoms. |

| Aromatic C-Cl | ~134 | The carbon directly attached to the chlorine atom is deshielded. |

| Aromatic C-H | ~125 - 132 | Carbons in the aromatic ring appear in this typical region. |

| Aromatic C (ipso) | ~138 | The carbon attached to the side chain is slightly deshielded. |

| α-C | ~55 | The α-carbon is attached to the electronegative nitrogen and the carbonyl group. |

| β-C | ~37 | The β-carbon is a standard aliphatic carbon. |

Expert Insights:

The chemical shifts in ¹³C NMR are sensitive to the electronic environment. The electron-withdrawing effect of the chlorine atom will influence the chemical shifts of the aromatic carbons. The protonation state of the amine and carboxylic acid groups also plays a significant role in determining the chemical shifts of the α and carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of key functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad | The O-H bond in the carboxylic acid is involved in hydrogen bonding, leading to a very broad absorption band. |

| N-H stretch (Ammonium) | 2800 - 3200 | Medium, Broad | The N-H stretching vibrations of the NH₃⁺ group appear as a broad band, often overlapping with the O-H stretch. |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong | The carbonyl group gives a strong, sharp absorption in this region. In the hydrochloride salt, it is a non-ionized carboxylic acid. |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

| C-Cl stretch | 600 - 800 | Medium to Strong | The carbon-chlorine bond stretch is typically found in the fingerprint region. |

Trustworthiness Through Self-Validating Protocols:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common.[3][4] For the KBr method, it is crucial to use dry KBr and to grind the sample finely to avoid scattering of the IR beam.[5] ATR is often simpler as it requires minimal sample preparation.[4]

-

Background Correction: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet must be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Caption: A simplified workflow for acquiring an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This technique is invaluable for determining the molecular weight and for gaining structural information from the fragmentation pattern.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): For the free base, (S)-2-Amino-3-(3-chlorophenyl)propanoic acid, the expected molecular weight is approximately 199.63 g/mol . In electrospray ionization (ESI), a common technique for amino acids, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 200.64.[6][7] The presence of chlorine will result in a characteristic isotopic pattern, with a peak at [M+H+2]⁺ that is about one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of H₂O and CO: A common fragmentation pathway for amino acids is the loss of water and carbon monoxide from the carboxylic acid group.

-

Loss of the Carboxylic Acid Group: Cleavage of the bond between the α-carbon and the carboxylic acid group can occur.

-

Side-Chain Fragmentation: The bond between the α and β carbons can break, leading to fragments characteristic of the 3-chlorobenzyl side chain.

-

Authoritative Grounding in Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) is particularly well-suited for amino acids as it is a soft ionization technique that minimizes fragmentation of the molecular ion.[8] It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[9]

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap instruments.[6] High-resolution mass spectrometers can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

Caption: The fundamental stages of a mass spectrometry experiment.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle. NMR elucidates the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key functional groups and provides information about bonding. Mass spectrometry determines the molecular weight and offers insights into the molecule's stability and fragmentation patterns. For researchers and professionals in drug development, a thorough understanding and proficient application of these spectroscopic methods are indispensable for ensuring the quality, purity, and identity of this vital chemical building block, thereby upholding the principles of scientific integrity and accelerating the path to new therapeutic discoveries.

References

- 1. 1H NMR of amino acids: can we actually observe the zwitterion? [chemistry.science.narkive.com]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Research Applications of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a chlorinated analog of L-phenylalanine, presents significant potential as a research tool, primarily due to its structural similarity to known inhibitors of serotonin synthesis.[1][2] This guide synthesizes the current understanding of this compound, postulating its mechanism of action as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[3][4] By drawing parallels with its well-studied isomer, p-chlorophenylalanine (pCPA), this document outlines potential applications in neuroscience and oncology.[3][5][6][7] We provide detailed, field-proven experimental protocols for in vitro enzyme activity assays, in vivo serotonin depletion studies, and analytical quantification methods. This guide serves as an authoritative resource, enabling researchers to design and execute rigorous investigations into the serotonergic system and tryptophan metabolism using this promising compound.

Introduction to this compound

This compound, hereafter referred to as 3-Cl-L-Phe, is a non-proteinogenic amino acid derivative.[8] Its structure, featuring a chlorine atom at the meta position of the phenyl ring, distinguishes it from the endogenous amino acid L-phenylalanine. This modification is key to its anticipated biological activity. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions for experimental use.

1.1 Chemical and Physical Properties

A clear understanding of the compound's properties is essential for proper handling, storage, and preparation of experimental solutions.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride | |

| Synonyms | 3-Chloro-L-phenylalanine HCl, m-Chloro-L-phenylalanine HCl | [1][2] |

| CAS Number | 80126-51-8 (free base) | [8] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | Inferred |

| Molecular Weight | 236.10 g/mol | Inferred |

| Appearance | White to off-white powder | |

| Melting Point | 215-216 °C (free base) | |

| Purity | Typically >95% |

1.2 Structural Analogy and Mechanistic Hypothesis

The primary rationale for investigating 3-Cl-L-Phe stems from its close structural resemblance to p-chlorophenylalanine (pCPA or Fenclonine). pCPA is a well-established, irreversible inhibitor of tryptophan hydroxylase (TPH).[3][4] TPH is the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[9][10]

Given this structural similarity, it is hypothesized that 3-Cl-L-Phe also functions as a TPH inhibitor. By competing with the natural substrate, L-tryptophan, at the enzyme's active site, 3-Cl-L-Phe is expected to reduce the synthesis of serotonin. This targeted depletion of serotonin, both centrally and peripherally, opens up a wide array of research applications.

Proposed Mechanism of Action: Tryptophan Hydroxylase Inhibition

Serotonin synthesis is initiated by TPH, which exists in two isoforms: TPH1, found primarily in peripheral tissues like the gut and pineal gland, and TPH2, the predominant form in the brain's serotonergic neurons.[10][11][12] Both isoforms convert L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then rapidly decarboxylated to form serotonin.[13]

By inhibiting TPH, 3-Cl-L-Phe can serve as a powerful tool to probe the function of the serotonergic system. This mechanism is distinct from other common pharmacological tools like Selective Serotonin Reuptake Inhibitors (SSRIs), which act by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability.[13] In contrast, TPH inhibitors reduce the total amount of serotonin produced.[13]

2.1 The Serotonin Synthesis Pathway and Point of Inhibition

The following diagram illustrates the serotonin synthesis pathway and the proposed site of action for 3-Cl-L-Phe.

Figure 1: Proposed inhibition of Tryptophan Hydroxylase (TPH) by 3-Cl-L-Phe.

Potential Research Applications

The ability to pharmacologically deplete serotonin enables the investigation of its role in a multitude of physiological and pathological processes.

3.1 Neuroscience Research

Serotonin is a crucial neurotransmitter implicated in the regulation of mood, sleep, appetite, and cognition.[14] Depleting central serotonin levels with 3-Cl-L-Phe can help elucidate its specific functions.

-

Models of Depression and Anxiety: While SSRIs are used to treat depression by increasing serotonin, studying the effects of its depletion can provide critical insights into the underlying neurobiology of these disorders.[15] Animal models with depleted serotonin often exhibit altered behaviors in tests like the forced swim test, elevated plus-maze, and social interaction tests.[15][16][17]

-

Sleep and Circadian Rhythms: Serotonin is a precursor to melatonin and plays a role in regulating sleep-wake cycles.[18] Studies using pCPA have shown profound effects on sleep architecture, including a reduction in both NREM and REM sleep.[18] 3-Cl-L-Phe could be used to explore the specific contributions of serotonin to circadian rhythm maintenance and sleep regulation.[15]

-

Cognitive Function and Behavioral Flexibility: The serotonergic system modulates cognitive functions such as learning, memory, and decision-making.[19] Serotonin depletion studies can reveal its role in behavioral flexibility and impulse control, which are often disrupted in psychiatric conditions like OCD and ADHD.[16][19]

3.2 Oncology and Peripheral Disorders

Over 90% of the body's serotonin is produced in the gastrointestinal tract, where it regulates motility and secretion.[20] Dysregulation of peripheral serotonin is implicated in several diseases.

-

Carcinoid Syndrome and Neuroendocrine Tumors: Some tumors produce excessive amounts of serotonin, leading to carcinoid syndrome, characterized by flushing and diarrhea. TPH inhibitors are a validated therapeutic strategy for managing these symptoms.[4][12] 3-Cl-L-Phe could be investigated as a tool to study tumor growth and symptom progression in preclinical models.

-

Irritable Bowel Syndrome (IBS): Serotonin is a key signaling molecule in the gut-brain axis and is involved in the pathophysiology of IBS.[11][20] Peripherally-restricted TPH inhibitors are being explored as treatments for diarrhea-predominant IBS.[20] 3-Cl-L-Phe could be used in animal models to study visceral hypersensitivity and gut motility.

Experimental Protocols & Methodologies

The following protocols provide a framework for investigating the effects of 3-Cl-L-Phe. They are designed with internal controls to ensure scientific rigor.

4.1 In Vitro Tryptophan Hydroxylase (TPH) Activity Assay

This protocol is designed to confirm the inhibitory activity of 3-Cl-L-Phe on the TPH enzyme directly. A fluorometric method is described, which offers a continuous and sensitive measurement of enzyme activity.[21][22]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 3-Cl-L-Phe for TPH1 or TPH2.

Principle: The hydroxylation of L-tryptophan to 5-HTP results in a significant increase in fluorescence. The rate of this increase is proportional to TPH activity and can be monitored in real-time.[22]

Materials:

-

Purified recombinant TPH1 or TPH2 enzyme

-

100 mM MES buffer, pH 7.0

-

L-tryptophan

-

6-methyltetrahydropterin (BH₄ analog)

-

Ferrous ammonium sulfate

-

Catalase

-

Dithiothreitol (DTT)

-

3-Cl-L-Phe hydrochloride

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Prepare Reagent Stocks: Prepare concentrated stock solutions of all reagents in the appropriate buffer and store them on ice. 3-Cl-L-Phe should be dissolved and serially diluted to create a range of concentrations for IC₅₀ determination.

-

Prepare Master Mix: On the day of the assay, prepare a reaction master mix containing MES buffer, L-tryptophan, 6-methyltetrahydropterin, ferrous ammonium sulfate, catalase, and DTT at 2x the final desired concentration.[21]

-

Causality: DTT is included to prevent the oxidation of the pterin cofactor, and catalase removes hydrogen peroxide, a byproduct that can damage the enzyme.[21]

-

-

Plate Setup: Add 50 µL of the 2x master mix to each well of the 96-well plate.

-

Add Inhibitor: Add 25 µL of the various dilutions of 3-Cl-L-Phe to the appropriate wells. For control wells, add 25 µL of vehicle (the same buffer used to dissolve the compound). Include "no enzyme" and "no substrate" controls.

-

Initiate Reaction: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C) for 5-10 minutes. Initiate the reaction by adding 25 µL of purified TPH enzyme solution to each well.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

-

Excitation: ~300 nm

-

Emission: ~330 nm

-

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Plot the percentage of inhibition against the logarithm of the 3-Cl-L-Phe concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

4.2 In Vivo Serotonin Depletion Study in Rodents

This protocol describes a typical workflow for assessing the efficacy of 3-Cl-L-Phe in depleting brain serotonin levels in a mouse or rat model.

Objective: To quantify the reduction in serotonin and its major metabolite, 5-HIAA, in specific brain regions following administration of 3-Cl-L-Phe.

Figure 2: Experimental workflow for an in vivo serotonin depletion study.

Step-by-Step Methodology:

-

Animal Acclimation: House animals (e.g., male C57BL/6 mice or Sprague-Dawley rats) under standard conditions with a 12:12 light-dark cycle for at least one week before the experiment.

-

Dosing Preparation: Prepare 3-Cl-L-Phe in a suitable vehicle (e.g., 0.9% saline). The dose will need to be optimized, but based on studies with pCPA, a starting range of 150-300 mg/kg administered intraperitoneally (i.p.) is a reasonable starting point.[6][7] A vehicle-only solution must be prepared for the control group.

-

Administration: Randomly assign animals to control (vehicle) and treatment (3-Cl-L-Phe) groups. Administer the compound or vehicle via i.p. injection.

-

Self-Validation: The vehicle-treated group is the critical negative control, demonstrating that the observed effects are due to the compound and not the injection stress or vehicle itself.

-

-

Time Course: Euthanize cohorts of animals at different time points post-injection (e.g., 24, 48, 72 hours) to determine the onset and duration of serotonin depletion.

-

Tissue Collection: Following euthanasia, rapidly dissect the brains on ice. Isolate specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum, raphe nuclei) as these areas have different levels of serotonergic innervation. Immediately freeze tissues on dry ice or in liquid nitrogen and store at -80°C.

-

Sample Preparation: Homogenize the frozen tissue samples in an ice-cold solution, typically 0.1 M perchloric acid, to precipitate proteins and stabilize the monoamines.[23]

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g) at 4°C for 20-30 minutes.[23]

-

Analysis: Filter the supernatant and analyze it for serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) content using HPLC with electrochemical detection (HPLC-ECD).

4.3 Analytical Quantification via HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for quantifying monoamine neurotransmitters and their metabolites due to its exceptional sensitivity and selectivity.[14][24][25]

Objective: To accurately measure the concentrations of 5-HT and 5-HIAA in brain tissue homogenate supernatants.

Principle: The sample is injected into a reversed-phase C18 column where compounds are separated based on their physicochemical properties. As the electroactive compounds (5-HT and 5-HIAA) elute from the column, they pass over an electrode set at a specific oxidative potential. This oxidation generates an electrical current that is directly proportional to the amount of the analyte present.[14][24]

Typical HPLC-ECD Parameters:

-

System: Integrated HPLC system with a refrigerated autosampler and an electrochemical detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A buffered aqueous/organic solution. A common composition includes sodium phosphate, EDTA, sodium octyl sulfate (as an ion-pairing agent), and methanol, with the pH adjusted to an acidic range (e.g., pH 3.7).[23]

-

Causality: The acidic pH ensures the analytes are protonated, and the ion-pairing agent improves their retention and separation on the C18 column.

-

-

Flow Rate: 0.8 - 1.0 mL/min.[23]

-

Detector: Glassy carbon working electrode with an Ag/AgCl reference electrode.

-

Potential: +0.65 to +0.75 V (oxidative potential).[21]

-

Quantification: Concentrations are determined by comparing the peak areas of the analytes in the samples to those of a standard curve generated from known concentrations of 5-HT and 5-HIAA.[21]

Conclusion and Future Directions

This compound is a promising pharmacological tool for the targeted depletion of serotonin. Based on its strong structural analogy to pCPA, it is hypothesized to be an effective inhibitor of tryptophan hydroxylase. This guide provides the foundational knowledge and detailed protocols for researchers to validate this mechanism and explore its utility in neuroscience, oncology, and gastrointestinal research. Future studies should focus on directly comparing the potency and specificity of 3-Cl-L-Phe with pCPA, determining its pharmacokinetic profile, and assessing its effects on both TPH1 and TPH2 isoforms to understand its potential for either central or peripheral-selective applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 11. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

- 13. What are TPH2 inhibitors and how do they work? [synapse.patsnap.com]

- 14. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Comparable roles for serotonin in rats and humans for computations underlying flexible decision-making - PMC [pmc.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. benchchem.com [benchchem.com]

- 22. static.igem.org [static.igem.org]

- 23. bio-protocol.org [bio-protocol.org]

- 24. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]

A Strategic Guide to Unveiling the Biological Potential of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

This in-depth technical guide provides a comprehensive framework for the systematic biological activity screening of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to elucidate the compound's pharmacological profile. Moving beyond a simple listing of protocols, this guide delves into the rationale behind experimental choices, ensuring a robust and logically sound screening cascade.

Introduction: The Promise of a Novel Phenylalanine Analogue

This compound is a derivative of the amino acid phenylalanine.[1] Unnatural amino acids and their derivatives are of significant interest in medicinal chemistry and drug discovery as they provide a pathway to novel therapeutics with potentially improved pharmacological properties.[2][3] These modifications to the basic amino acid structure can lead to enhanced stability, target selectivity, and cell permeability.[2] The introduction of a chlorophenyl group, in particular, can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.[3]

While its primary utility has been noted as a building block in the synthesis of more complex molecules, particularly in the realm of neuropharmacology, its intrinsic biological activity remains largely unexplored.[4] This guide, therefore, presents a systematic strategy to unlock the therapeutic potential of this compound.

Part 1: Foundational In Vitro Profiling

The initial phase of screening is designed to cast a wide net, identifying potential areas of biological activity and assessing the compound's general cellular effects. This stage is critical for generating initial hypotheses about the compound's mechanism of action.

Cytotoxicity and Cell Viability Assessment

Before delving into specific functional assays, it is imperative to determine the compound's inherent cytotoxicity. This foundational step ensures that subsequent observations of biological activity are not merely artifacts of cell death. A variety of in vitro assays are available for this purpose, each with its own advantages.[5]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293, or a cancer cell line relevant to a specific therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-